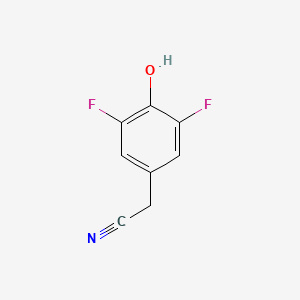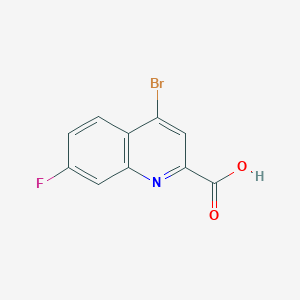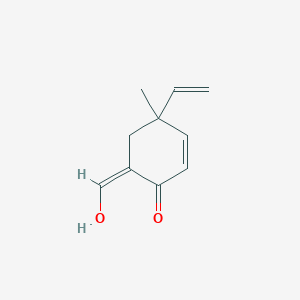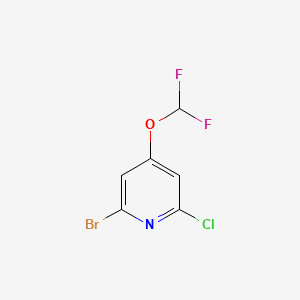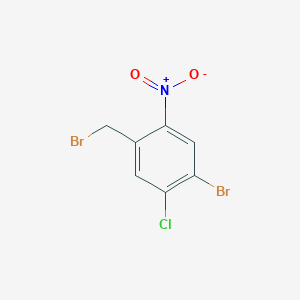
6-Chloro-5-fluoro-4-iodopyridin-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-fluoro-4-iodopyridin-3-amine hydrochloride is a chemical compound with significant interest in various scientific fields It is a derivative of pyridine, a basic heterocyclic organic compound, and contains chlorine, fluorine, and iodine substituents, making it a halogenated pyridine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoro-4-iodopyridin-3-amine hydrochloride typically involves multi-step organic reactions. One common method is the halogenation of pyridine derivatives, followed by amination. The process may include:
Halogenation: Introduction of chlorine, fluorine, and iodine atoms into the pyridine ring using halogenating agents such as N-chlorosuccinimide (NCS), N-fluorobenzenesulfonimide (NFSI), and iodine.
Amination: Conversion of the halogenated pyridine to the amine derivative using reagents like ammonia or amines under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-5-fluoro-4-iodopyridin-3-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
6-Chloro-5-fluoro-4-iodopyridin-3-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme functions and protein interactions.
Chemical Synthesis: It is a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Mécanisme D'action
The mechanism of action of 6-Chloro-5-fluoro-4-iodopyridin-3-amine hydrochloride depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The halogen atoms can enhance the compound’s binding affinity and specificity towards its targets, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-fluoro-4-iodopyridine
- 2-Chloro-3-fluoro-5-iodo-pyridin-4-ylamine
Uniqueness
6-Chloro-5-fluoro-4-iodopyridin-3-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in drug design and material science.
Propriétés
Formule moléculaire |
C5H4Cl2FIN2 |
|---|---|
Poids moléculaire |
308.90 g/mol |
Nom IUPAC |
6-chloro-5-fluoro-4-iodopyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C5H3ClFIN2.ClH/c6-5-3(7)4(8)2(9)1-10-5;/h1H,9H2;1H |
Clé InChI |
PJMXKNZDJAWNCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)Cl)F)I)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


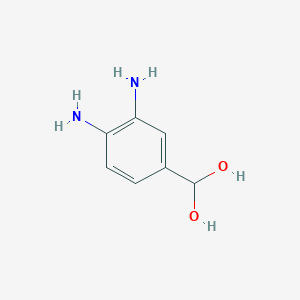
![5-Ethynylfuro[2,3-b]pyridine](/img/structure/B15224142.png)
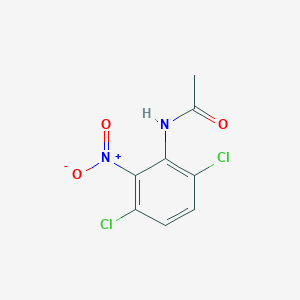
![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B15224164.png)
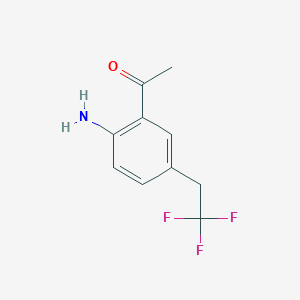
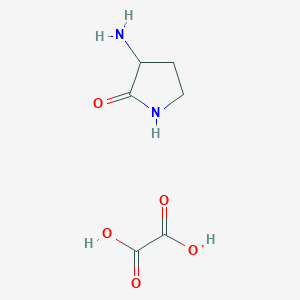

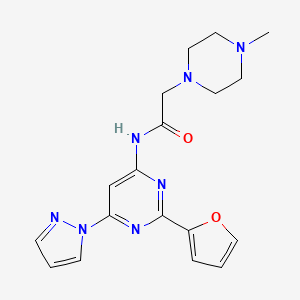
![8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione](/img/structure/B15224203.png)
